3-([1,2,4]triazolo[4,3-a]quinolin-1-ylthio)-N-(3-methoxyphenyl)propanamide
Description
Properties
IUPAC Name |
N-(3-methoxyphenyl)-3-([1,2,4]triazolo[4,3-a]quinolin-1-ylsulfanyl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O2S/c1-26-16-7-4-6-15(13-16)21-19(25)11-12-27-20-23-22-18-10-9-14-5-2-3-8-17(14)24(18)20/h2-10,13H,11-12H2,1H3,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMNCANHIGAHWSU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)CCSC2=NN=C3N2C4=CC=CC=C4C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Mode of Action
The compound likely interacts with its targets through a process known as intercalation. This is a mode of action where the compound inserts itself between the base pairs in the DNA helix, causing disruption in the DNA structure and function.
Biochemical Pathways
Dna intercalators are known to interfere with dna replication and transcription, which can lead to cell cycle arrest and apoptosis.
Biological Activity
The compound 3-([1,2,4]triazolo[4,3-a]quinolin-1-ylthio)-N-(3-methoxyphenyl)propanamide is a derivative of triazoloquinoline that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
- IUPAC Name : 3-([1,2,4]triazolo[4,3-a]quinolin-1-ylthio)-N-(3-methoxyphenyl)propanamide
- Molecular Formula : C18H18N4OS
- Molar Mass : 342.43 g/mol
Biological Activity Overview
Research indicates that compounds containing the triazoloquinoline structure exhibit various biological activities, including:
- Antimicrobial Activity : Several studies have reported that triazoloquinoline derivatives show significant antimicrobial properties against a range of pathogens. For instance, compounds similar to the one in focus have demonstrated efficacy against both Gram-positive and Gram-negative bacteria .
- Anticancer Properties : The compound has shown promise in inhibiting cancer cell proliferation. In vitro studies suggest that it may induce apoptosis in cancer cells by targeting specific signaling pathways involved in cell survival and proliferation .
- Antihistaminic Effects : Similar compounds have been evaluated for their antihistaminic activity. For example, a related triazoloquinoline was found to protect guinea pigs from histamine-induced bronchospasm . This suggests potential applications in treating allergic reactions.
The biological activity of 3-([1,2,4]triazolo[4,3-a]quinolin-1-ylthio)-N-(3-methoxyphenyl)propanamide is primarily attributed to its interaction with various molecular targets:
- VEGFR-2 Inhibition : The compound may inhibit Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which plays a critical role in angiogenesis. By blocking this receptor, the compound can suppress tumor growth through reduced blood vessel formation .
- Histamine Receptor Modulation : As indicated by studies on related compounds, the compound may act as an H1-antihistamine, providing relief from allergic symptoms without significant sedation .
Case Studies and Experimental Data
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Triazoloquinoline Cores
(a) 2-[(5-Methyl[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide
- Key Differences : Replaces the propanamide chain with an acetamide group and introduces a trifluoromethylphenyl substituent.
- Impact : The trifluoromethyl group enhances lipophilicity and metabolic stability compared to the methoxyphenyl group in the target compound .
(b) N-(1-cyano-1,2-dimethylpropyl)-2-({5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl}sulfanyl)propanamide
- Key Differences: Incorporates a cyano-substituted alkylamide chain.
Triazoloquinazoline Derivatives
(a) 3-[4-(4-Fluorobenzyl)-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl]-N-[2-(4-methylphenyl)ethyl]propanamide
- Key Differences: Substitutes quinoline with quinazoline and adds fluorobenzyl and methylphenyl groups.
- Biological Activity: Exhibits >80% inhibition of Acinetobacter baumannii growth, suggesting enhanced antimicrobial potency compared to triazoloquinoline derivatives .
(b) 3-(1-((2-((Furan-2-ylmethyl)amino)-2-oxoethyl)thio)-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-4(5H)-yl)-N-isobutylpropanamide
Triazolopyridine and Related Scaffolds
(a) 3-(6-Methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]propanamide
- Key Differences: Features a pyridazine ring instead of quinoline and a benzimidazole-ethyl group.
(b) 3-(3-(But-3-yn-1-yl)-3H-diazirin-3-yl)-N-(3-methyl-[1,2,4]triazolo[4,3-a]pyridin-8-yl)propanamide
Comparative Data Table
Research Findings and Mechanistic Insights
- Antimicrobial Activity: Triazoloquinazoline derivatives (e.g., ) show superior antibacterial activity compared to triazoloquinolines, likely due to the quinazoline core’s ability to disrupt bacterial DNA gyrase .
- Kinase Inhibition : The 3-methoxyphenyl group in the target compound may enhance selectivity for tyrosine kinases by mimicking ATP’s adenine ring, a hypothesis supported by structural analogs in .
- Solubility Challenges : Sulfur linkages (e.g., thioether in the target compound) improve stability but reduce aqueous solubility, a limitation partially addressed in furan-containing derivatives () .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
